molecular formula C14H12BrN3O4 B2493078 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium CAS No. 1106744-32-4

3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium

Cat. No.: B2493078
CAS No.: 1106744-32-4
M. Wt: 366.171
InChI Key: SPKLLKOGYLLNND-UHFFFAOYSA-N
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Description

3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium is a complex organic compound that features a pyridinium core substituted with an aminocarbonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through the quaternization of pyridine with an appropriate alkylating agent.

    Introduction of the Aminocarbonyl Group: The aminocarbonyl group can be introduced via nucleophilic substitution reactions using reagents such as isocyanates or carbamoyl chlorides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions, often using nitration of a pre-formed phenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminocarbonyl)-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium: Similar structure but with a different position of the nitro group.

    3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]quinolinium: Similar structure but with a quinolinium core instead of pyridinium.

Uniqueness

3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4.BrH/c15-14(19)11-4-2-6-16(8-11)9-13(18)10-3-1-5-12(7-10)17(20)21;/h1-8H,9H2,(H-,15,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKLLKOGYLLNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C[N+]2=CC=CC(=C2)C(=O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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